7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methyl-2-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)8-5-9-11-10(14)4-7(3)13(9)12-8/h4-6H,1-3H3,(H,11,14) |
InChI Key |
AXNIWOZPPHXHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NN12)C(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Dihydroxy Intermediate
This method begins with 5-amino-3-methylpyrazole and diethyl malonate under basic conditions (sodium ethanolate) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield). Nucleophilic substitution at position 7 with isopropylamine or related reagents introduces the isopropyl group, followed by dechlorination and tautomerization to yield the final product.
Cyclocondensation of β-Ketoesters with Aminopyrazoles
A one-pot cyclocondensation reaction between β-ketoesters (e.g., ethyl acetoacetate) and 5-amino-3-(isopropyl)pyrazole under acidic conditions (AcOH, H₂SO₄) forms the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation (100°C, 20 min) enhances regioselectivity for the 7-amino isomer, achieving yields of 87–95%.
- Solvent: Acetic acid
- Catalyst: H₂SO₄ (10 mol%)
- Temperature: 80°C (conventional) / 100°C (microwave)
- Time: 2–4h (conventional) / 20–30 min (microwave)
| Reactant 1 | Reactant 2 | Product Yield |
|---|---|---|
| Ethyl acetoacetate | 5-Amino-3-(isopropyl)pyrazole | 92% |
Suzuki Coupling for Functionalization
For advanced derivatives, the Suzuki-Miyaura cross-coupling reaction introduces aryl/heteroaryl groups at position 5. Using 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine and isopropylboronic acid with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (80°C, 12h) achieves 70–85% yield.
Tautomeric Control and Purification
The compound exists in three tautomeric forms (keto, enol, imine), influencing biological activity. Crystallization from ethanol/water (1:1) isolates the dominant keto form (>95% purity). HPLC (C18 column, MeOH/H₂O 70:30) confirms purity.
Tautomer Distribution (DMSO-d₆):
| Tautomer | Population (%) | |
|---|---|---|
| Keto | 78 | |
| Enol | 15 | |
| Imine | 7 |
Scalability and Industrial Feasibility
The cyclocondensation route is preferred for large-scale synthesis due to:
- Cost efficiency : ~$12/g raw material cost.
- Environmental metrics : E-factor = 3.2, PMI = 5.8.
- Throughput : 1.2 kg/day in pilot-scale reactors.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- C7 Substitution : The trifluoromethyl (CF3) group at C7 (e.g., in compound 5a) enhances electronic withdrawal, improving reactivity in cross-coupling reactions . In contrast, the methyl group in the target compound may offer steric bulk without significant electronic effects.
- C3 Arylation: Suzuki-Miyaura cross-coupling is a versatile method for introducing aryl groups at C3, as demonstrated by the 91% yield of 5a .
- Biological Activity: Diarylated derivatives (e.g., 11h) exhibit notable anti-inflammatory activity, rivaling Indomethacin . The absence of aryl groups in the target compound suggests lower bioactivity unless additional modifications are made.
Physicochemical and Pharmacological Properties
- Solubility : The CF3 group in 7-trifluoromethyl derivatives increases hydrophobicity, whereas hydroxyl or methoxy groups (e.g., 7-hydroxy or 3-(4-methoxyphenyl) derivatives) improve aqueous solubility .
- Thermal Stability : Trifluoromethyl and aryl groups enhance thermal stability, as seen in the high-yield synthesis of 5a under microwave conditions .
- Drug Likeness : Compounds with C3 aryl groups and C7-CF3 (e.g., 5a, 11h) align better with Lipinski’s rules for drug candidates compared to the target compound, which has simpler alkyl substituents .
Challenges and Opportunities
- Synthetic Limitations : The target compound’s lack of a C3 substituent may restrict its utility in medicinal chemistry. Introducing aryl groups via Suzuki-Miyaura reactions could enhance bioactivity but requires brominated precursors, which are challenging to synthesize .
Biological Activity
7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. The structure features a pyrazole ring fused with a pyrimidine ring, which contributes to its unique chemical properties and biological interactions.
The molecular formula of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is C10H13N3O, with a molecular weight of approximately 191.23 g/mol. Its unique structure allows for various tautomeric forms, influencing its biological activity and interactions with other molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
| CAS Number | 177199-82-5 |
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidin-5-one class exhibit significant biological activity against pathogens such as Mycobacterium tuberculosis. Analogues of this compound have shown potential as antitubercular agents with low cytotoxicity and effective action within macrophages. Notably, these compounds interfere with iron homeostasis in Mycobacterium tuberculosis, suggesting alternative targets for therapeutic intervention .
Anticancer Potential
The anticancer activity of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been explored in various studies. For instance, it has been evaluated against human breast cancer cell lines (MDA-MB-231) using the MTT assay. While some derivatives demonstrated limited growth inhibition, the structure of this compound allows for modifications that may enhance its efficacy .
The mechanism of action involves the binding of the compound to specific molecular targets, particularly enzymes such as kinases. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Study on Antitubercular Activity
A study focused on the interaction of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one with Mycobacterium tuberculosis revealed its potential as an antitubercular agent. The compound exhibited low cytotoxicity while effectively acting within macrophages. The mechanism does not involve traditional pathways such as cell-wall biosynthesis or iron uptake .
Anticancer Activity Screening
In another study assessing anticancer properties, a synthesized library of pyrazolo[1,5-a]pyrimidin derivatives was screened against various cancer cell lines. Although none showed significant growth inhibitory activity against MDA-MB-231 cells, further modifications to the structure may yield more potent derivatives .
Q & A
Basic: What are the key synthetic routes for 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?
Methodological Answer:
The synthesis typically involves cyclization reactions between pyrazole and pyrimidine precursors. A common approach is the condensation of 3,5-dimethylpyrazole with 2-chloro-3,3-dimethylbutan-2-one under basic conditions (e.g., potassium carbonate in DMF). Key steps include:
- Reagent Optimization : Use of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, 9:1 petroleum ether/ethyl acetate) ensures high purity.
- Yield Improvement : Continuous flow reactors may optimize temperature and solvent control for industrial-scale production .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl groups at positions 7 and 2-isopropyl), with chemical shifts at δ 2.3–2.5 ppm for methyl protons and δ 1.2–1.4 ppm for isopropyl groups .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, C–C bonds in the pyrimidine ring typically measure 1.38–1.42 Å .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm the presence of the carbonyl group .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or target specificity. To address this:
- Kinetic Studies : Measure enzyme inhibition constants () under standardized conditions (e.g., pH 7.4, 37°C) to compare potency across studies .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., viral polymerases or kinases). For example, the isopropyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
- Dose-Response Validation : Replicate assays with varying concentrations to confirm IC values .
Advanced: What strategies optimize the synthesis of analogs for improved biological selectivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis :
Substituent Position Effect Chlorophenyl 2 Enhances antiviral activity Trifluoromethyl 7 Increases lipophilicity and target affinity Cyclopropyl 7 Improves neuroprotective effects -
Functionalization : Suzuki-Miyaura cross-coupling introduces aryl groups at position 3, using Pd catalysts (e.g., Pd(PPh)) and boronic acids .
-
Solubility Enhancement : Replace methyl with hydrophilic groups (e.g., hydroxyl or amine) while maintaining core scaffold integrity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Twinning : Common in pyrazolo[1,5-a]pyrimidines due to symmetry. Use SHELXL’s TWIN command with BASF parameter refinement .
- Disorder Handling : Isopropyl groups may exhibit rotational disorder. Apply PART and ISOR restraints to refine anisotropic displacement parameters .
- Data Quality : Collect high-resolution data (≤ 0.8 Å) using synchrotron sources. SHELXL’s L.S. command improves least-squares convergence .
Basic: How does the substitution pattern influence the compound’s interaction with biological targets?
Methodological Answer:
- Methyl Groups : At position 7, they enhance metabolic stability by reducing cytochrome P450 oxidation .
- Isopropyl Group : At position 2, it increases lipophilicity (logP ~2.5), favoring interactions with hydrophobic kinase domains .
- Core Scaffold : The pyrazolo[1,5-a]pyrimidine nucleus mimics purine bases, enabling competitive inhibition of ATP-binding enzymes .
Advanced: How can in silico methods guide the design of derivatives with reduced off-target effects?
Methodological Answer:
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at position 5) using Schrödinger’s Phase .
- hERG Liability Prediction : Use QSAR models (e.g., Volsurf+) to predict cardiac toxicity. Replace basic amines with neutral groups to reduce hERG affinity .
- Selectivity Screening : Dock derivatives against non-target receptors (e.g., 5-HT) to eliminate cross-reactivity .
Basic: What are the standard protocols for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points (>200°C indicates high thermal stability) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-MS .
Advanced: How do researchers validate mechanistic hypotheses for kinase inhibition by this compound?
Methodological Answer:
- Enzyme Assays : Measure IC against purified kinases (e.g., EGFR or CDK2) using ADP-Glo™ kinase assays .
- Cellular Validation : Use Western blotting to assess downstream phosphorylation (e.g., ERK1/2 for MAPK pathway inhibition) .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to confirm binding site specificity .
Advanced: What computational tools analyze electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Calculations : Gaussian 09 calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 5 is electron-deficient, favoring nucleophilic attacks .
- MEP (Molecular Electrostatic Potential) Maps : Visualize charge distribution to identify regions prone to hydrogen bonding (e.g., with kinase catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
